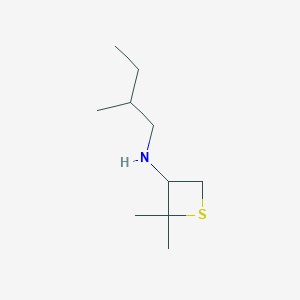
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine: is a chemical compound with the molecular formula C₁₀H₂₁NS and a molecular weight of 187.35 g/mol . This compound is known for its unique structure, which includes a thietane ring, making it an interesting subject for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,2-dimethylthietane with 2-methylbutylamine in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thietane ring and amine group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylthietane: Shares the thietane ring structure but lacks the N-(2-methylbutyl) group.
2-Methylbutylamine: Contains the N-(2-methylbutyl) group but lacks the thietane ring.
Uniqueness
2,2-Dimethyl-N-(2-methylbutyl)thietan-3-amine is unique due to the combination of the thietane ring and the N-(2-methylbutyl) group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-methylbutyl)thietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-5-8(2)6-11-9-7-12-10(9,3)4/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
YWRUNARVQAJHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1CSC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
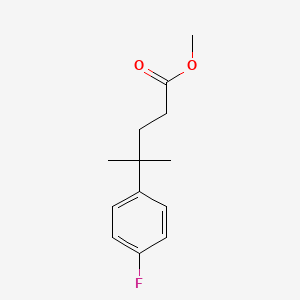
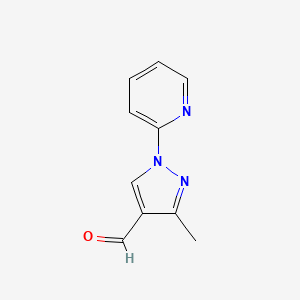
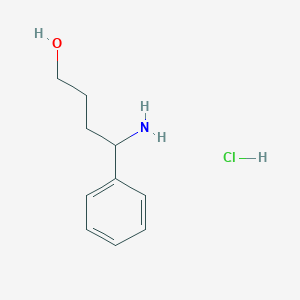
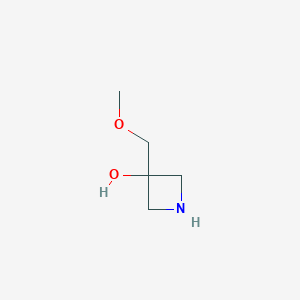
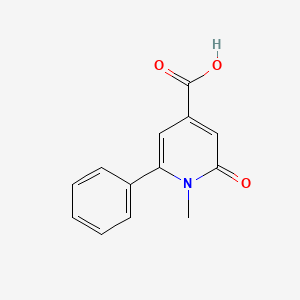
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
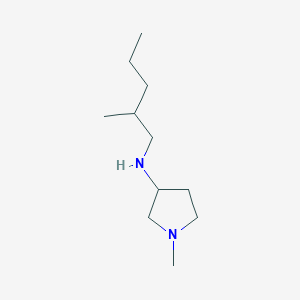
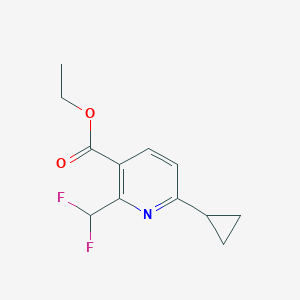
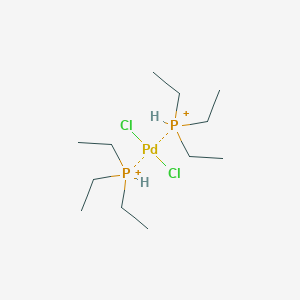
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
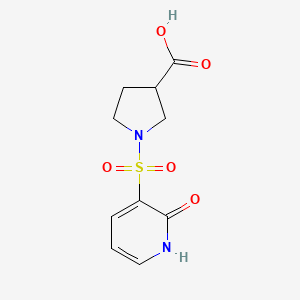
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
